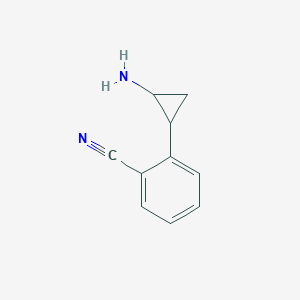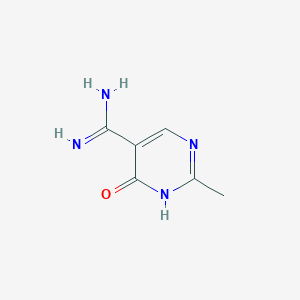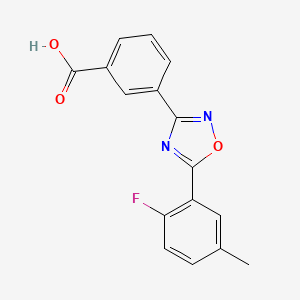
tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. One common method involves the use of palladium-catalyzed synthesis, where tert-butyl carbamate is reacted with a pyrrolidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications but with different reactivity and properties.
tert-Butyl (pyrrolidin-3-yl)methylcarbamate: Another related compound with distinct chemical properties and applications.
The uniqueness of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
InChI 键 |
IBIYBQSFAAAGKD-MRVPVSSYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@H]1CCNC1 |
规范 SMILES |
CC(C)(C)OC(=O)CC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)


![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)





![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)



